Cholesteryl oleate

Catalog No.
S572864
CAS No.
303-43-5
M.F
C45H78O2
M. Wt
651.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl oleate

CAS Number

303-43-5

Product Name

Cholesteryl oleate

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate

Molecular Formula

C45H78O2

Molecular Weight

651.1 g/mol

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3

InChI Key

RJECHNNFRHZQKU-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesterol oleate, cholesteryl oleate, cholesteryl oleate, (E)-isomer

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Studying Lipid Interactions

Cholesteryl oleate is a valuable tool for researchers investigating how lipids interact with each other and with biological membranes.

  • Membrane Studies

    Scientists use cholesteryl oleate to study how cholesterol affects the properties of cell membranes. Cholesterol is a crucial component of cell membranes, and its interaction with other lipids like cholesteryl oleate influences membrane fluidity and permeability [].

    One research area explores how cholesteryl oleate solubility changes within membranes depending on the cholesterol concentration []. This helps scientists understand how cholesterol levels can impact various cellular functions.

  • Lipoprotein Research

    Cholesteryl oleate is a major component of low-density lipoproteins (LDL), often referred to as "bad cholesterol." Researchers use cholesteryl oleate to investigate LDL's role in transporting cholesterol throughout the body and its potential contribution to atherosclerosis [].

Development of Biosensors

The unique properties of cholesteryl oleate make it a potential candidate for developing biosensors to detect cholesterol.

  • Amperometric Biosensors

    Amperometric biosensors rely on electrical current to measure the concentration of a target molecule. Researchers have explored using cholesteryl oleate in the development of amperometric cholesterol biosensors [].

    In this application, cholesteryl oleate interacts with enzymes specifically responsive to cholesterol, leading to a measurable electrical current that reflects cholesterol concentration.

Cholesteryl oleate is a cholesterol ester formed from the reaction of cholesterol and oleic acid. Its chemical formula is C₄₅H₇₈O₂, and it exists primarily as the (Z)-stereoisomer of cholesteryl octadec-9-enoate. This compound plays a significant role in lipid metabolism and is predominantly found in plasma, where it contributes to the formation of low-density lipoprotein particles. Cholesteryl oleate is synthesized in the liver and is involved in various physiological processes, including cholesterol homeostasis and lipid transport .

  • Esterification: The formation of cholesteryl oleate occurs through the esterification of cholesterol with oleic acid, catalyzed by enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin:cholesterol acyltransferase (LCAT) .
  • Hydrolysis: Cholesteryl oleate can be hydrolyzed back into cholesterol and oleic acid by enzymes such as acid lipases, which cleave the ester bond .
  • Transesterification: This reaction involves exchanging the alkoxy group of cholesteryl oleate with another alcohol, which can be utilized in various synthetic applications .

Cholesteryl oleate has several biological activities:

  • Lipid Metabolism: It plays a crucial role in the storage and transport of lipids within the body. Increased levels of cholesteryl oleate in low-density lipoproteins are associated with a higher risk of atherosclerosis due to its role in foam cell formation and arterial retention .
  • Cellular Functions: It influences cellular signaling pathways related to lipid metabolism and energy homeostasis. Cholesteryl oleate can modulate the activity of certain enzymes involved in lipid synthesis and degradation .
  • Biomarker Potential: Elevated levels of cholesteryl oleate have been proposed as biomarkers for cardiovascular diseases, particularly atherosclerosis, due to their correlation with low-density lipoprotein particle composition .

Cholesteryl oleate can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing enzymes like acyl-CoA:cholesterol acyltransferase to catalyze the reaction between cholesterol and oleic acid.
  • Chemical Synthesis: Employing chemical reagents under controlled conditions to promote esterification.
  • Microbial Synthesis: Some studies have explored using microbial systems to produce cholesteryl oleate through fermentation processes that involve specific strains capable of synthesizing cholesterol esters .

Cholesteryl oleate has diverse applications:

  • Drug Delivery Systems: It is used in the formulation of nanoparticles and liposomes for targeted drug delivery due to its biocompatibility and ability to encapsulate hydrophobic drugs .
  • Biochemical Research: Cholesteryl oleate serves as a model compound for studying lipid metabolism and enzyme activity related to cholesterol esters .
  • Nutraceuticals: It is studied for potential health benefits related to cardiovascular health, given its role in modulating lipid profiles .

Research on cholesteryl oleate interactions includes:

  • Lipoprotein Interaction: Studies have shown that cholesteryl oleate interacts with low-density lipoproteins, influencing their size and composition, which affects their role in atherosclerosis development .
  • Cellular Uptake Mechanisms: Investigations into how cells uptake cholesteryl oleate reveal insights into its impact on cellular lipid storage and metabolism, particularly in macrophages where it contributes to foam cell formation .

Cholesteryl oleate can be compared with several similar compounds, highlighting its unique characteristics:

CompoundStructureKey Characteristics
CholesterolC₂₇H₄₆OPrecursor for all steroid hormones
Cholesteryl linoleateC₄₅H₇₈O₂Contains linoleic acid; more prone to oxidation
Cholesteryl palmitateC₄₅H₈₄O₂Derived from palmitic acid; less fluid than cholesteryl oleate
Oleic acidC₁₈H³₄O₂Monounsaturated fatty acid; precursor for cholesteryl oleate

Cholesteryl oleate's unique properties stem from its specific fatty acid composition (oleic acid), which influences its physical state, metabolic pathways, and biological activities compared to other cholesterol esters. Its role in cardiovascular health further distinguishes it from similar compounds.

Physical Description

White waxy solid; Odorless; [Alfa Aesar MSDS]

XLogP3

16.6

Hydrogen Bond Acceptor Count

2

Exact Mass

650.60018173 g/mol

Monoisotopic Mass

650.60018173 g/mol

Heavy Atom Count

47

UNII

3DPK9KFN2M

Other CAS

303-43-5

Wikipedia

Cholesteryl oleate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecenoate]: ACTIVE

Dates

Modify: 2023-08-15

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